molecular formula C9H6OS B14753301 1H-2-Benzopyran-1-thione CAS No. 4702-37-8

1H-2-Benzopyran-1-thione

Cat. No.: B14753301
CAS No.: 4702-37-8
M. Wt: 162.21 g/mol
InChI Key: PYGMILHYSKEHII-UHFFFAOYSA-N
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Description

1H-2-Benzopyran-1-thione is a heterocyclic compound that belongs to the benzopyran family It is characterized by a sulfur atom replacing the oxygen atom in the benzopyran ring, giving it unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-2-Benzopyran-1-thione can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with carbon disulfide in the presence of a base, followed by cyclization to form the desired thione compound . Another method includes the use of 2-hydroxyacetophenone and elemental sulfur under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1H-2-Benzopyran-1-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzopyran derivatives.

    Substitution: Substituted benzopyran derivatives.

Mechanism of Action

1H-2-Benzopyran-1-thione can be compared with other similar compounds, such as:

    1H-2-Benzopyran-1-one: This compound has an oxygen atom instead of sulfur and exhibits different chemical reactivity and biological activity.

    2H-1-Benzopyran-2-one: Known for its anticoagulant properties, this compound differs in its therapeutic applications compared to this compound.

Uniqueness: this compound stands out due to its sulfur atom, which imparts unique chemical properties and biological activities not observed in its oxygen-containing counterparts.

Comparison with Similar Compounds

  • 1H-2-Benzopyran-1-one
  • 2H-1-Benzopyran-2-one
  • 3H-1-Benzopyran-3-one

Conclusion

1H-2-Benzopyran-1-thione is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable subject of study in medicinal chemistry, biology, and material science.

Properties

CAS No.

4702-37-8

Molecular Formula

C9H6OS

Molecular Weight

162.21 g/mol

IUPAC Name

isochromene-1-thione

InChI

InChI=1S/C9H6OS/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H

InChI Key

PYGMILHYSKEHII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=COC2=S

Origin of Product

United States

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